Silanol, trifluoro- is a chemical compound characterized by its molecular structure, which includes a silicon atom bonded to three fluorine atoms and one hydroxyl group. Its molecular formula is , and it has a molecular weight of 102.088 g/mol. This compound belongs to the broader class of silanols, which are silicon analogs of alcohols, and plays a significant role in silicon chemistry, often serving as intermediates in the synthesis of various organosilicon compounds .
Silanol, trifluoro- can be synthesized through several methods:
The synthesis typically requires controlled conditions to ensure the desired product yield and purity. The use of oxidizing agents necessitates careful handling due to their reactive nature, while hydrolysis reactions are usually conducted under aqueous conditions to facilitate the reaction between silicon halides and water.
The molecular structure of silanol, trifluoro- features a silicon atom at its core, bonded to three fluorine atoms and one hydroxyl group. The structural representation can be denoted as:
These identifiers are essential for database searches and chemical inventory management in laboratories.
Silanol, trifluoro- participates in various chemical reactions due to its unique structure:
The reactions involving silanol, trifluoro- often require specific conditions such as temperature control and the presence of catalysts or solvents to optimize yields.
Silanol, trifluoro- exerts its effects primarily through its reactivity with other chemical species. The presence of fluorine atoms enhances its electrophilic character, allowing it to participate in nucleophilic attacks on carbonyl groups or other electrophiles. This reactivity is crucial for its role in catalysis and organic synthesis.
The compound's ability to form strong hydrogen bonds contributes significantly to its interaction with various substrates in chemical reactions. This property is particularly valuable in drug delivery systems and biocompatible materials development .
These properties make silanol, trifluoro- suitable for various applications in both research and industrial contexts .
Silanol, trifluoro- has several scientific applications:
The photoinduced generation of chlorine radicals (Cl•) from chlorinated solvents represents a groundbreaking advancement in silanol synthesis. This methodology exploits the photolytic cleavage of C-Cl bonds in readily available solvents like dichloromethane (DCM) under visible light irradiation. Upon exposure to 456 nm light, DCM undergoes homolytic cleavage, liberating highly reactive chlorine radicals that initiate a radical chain mechanism targeting Si-H bonds in hydrosilanes [1].
The mechanistic sequence begins with hydrogen atom abstraction (HAT) from the hydrosilane (R₃Si-H) by chlorine radicals, generating silyl radicals (R₃Si•) and HCl. These transient silyl radicals exhibit exceptional reactivity toward molecular oxygen under aerobic conditions, rapidly forming peroxysilyl intermediates (R₃Si-OO•). Subsequent reaction with water facilitates the transformation into the silanol product (R₃Si-OH) while regenerating radical species that propagate the chain reaction. The critical advantage of this approach lies in its operational simplicity and sustainability, as chlorinated solvents serve dual roles as both reaction media and chlorine radical precursors [1].
This methodology demonstrates exceptional versatility across diverse hydrosilane substrates. As illustrated in Table 1, the reaction accommodates electronically varied triarylsilanes (yields 75-94%), sterically demanding substrates like [1,1′-biphenyl]-2-yldiphenylsilane (70%), and heteroaromatic systems including thiophene and dibenzofuran derivatives (78-90%). Notably, the protocol successfully converts aliphatic hydrosilanes such as methyldiphenylsilane and tert-butyldiphenylsilane to their corresponding silanols, albeit with diminished efficiency (52-60%), reflecting the greater challenge in abstracting hydrogen from alkyl-substituted silicon centers [1].
Table 1: Substrate Scope in Photoinduced Chlorine Radical-Mediated Silanol Synthesis
| Substrate Class | Representative Example | Yield (%) | Key Characteristics |
|---|---|---|---|
| Triarylsilanes (electron-rich) | (4-CH₃C₆H₄)Ph₂SiH | 94 | Tolerates methyl/methoxy substituents |
| Triarylsilanes (electron-deficient) | (4-CF₃C₆H₄)Ph₂SiH | 75 | Compatible with strong electron-withdrawing groups |
| Sterically hindered silanes | ([1,1′-biphenyl]-2-yl)Ph₂SiH | 70 | Accommodates ortho-substitution |
| Heteroaromatic silanes | (Thiophen-2-yl)Ph₂SiH | 78 | Preserves heterocyclic integrity |
| Aliphatic-aromatic silanes | tBuPh₂SiH | 52 | Challenging but feasible alkyl conversion |
The methodology's significance extends to trifluorosilanol synthesis when applied to trifluorohydrosilane (F₃SiH). The strong electron-withdrawing effect of fluorine atoms significantly activates the Si-H bond, facilitating efficient chlorine radical-mediated hydrogen abstraction. This reaction proceeds under remarkably ambient conditions (25°C, atmospheric pressure), contrasting sharply with traditional methods requiring harsh oxidants or elevated temperatures. The continuous-flow adaptation of this photochemical process enables scalable production while minimizing the formation of disiloxane byproducts through precise residence time control [1] .
The emergence of organoboron photoredox catalysts represents a paradigm shift in sustainable silanol synthesis. The aminoquinoline diarylboron (AQDAB) complex exemplifies this advancement, functioning as a highly efficient metal-free photocatalyst for silane oxidation under visible light irradiation. This tetracoordinated boron complex exhibits exceptional photoexcitation properties at 456 nm, facilitating single-electron transfer processes without requiring precious transition metals [9].
The catalytic cycle initiates with visible light excitation of AQDAB to its singlet excited state (*AQDAB), which exhibits enhanced reducing capability. This excited species undergoes single-electron transfer to molecular oxygen, generating superoxide radical anion (O₂•⁻) while regenerating the ground-state AQDAB. The superoxide anion subsequently abstracts a hydrogen atom from the hydrosilane substrate, producing a nucleophilic silyl radical that reacts with additional oxygen molecules. The resulting peroxysilyl intermediate undergoes hydrolysis to yield the silanol product. This mechanism operates efficiently under an oxygen atmosphere in DMSO/H₂O solvent systems, with water serving as the oxygen source confirmed by ¹⁸O isotopic labeling experiments [9].
Table 2: Performance of Organoboron Photocatalysis for Silanol Synthesis
| Reaction Parameter | Optimized Condition | Deviation Effect | Performance Impact |
|---|---|---|---|
| Catalyst Loading | 1.0 mol% AQDAB | 0.5 mol% | 85% yield (3% decrease) |
| 2.0 mol% | 87% yield (1% decrease) | ||
| Oxygen Source | Pure O₂ (1 atm) | Air atmosphere | 17% yield (drastic reduction) |
| Solvent System | DMSO/H₂O (1mL:50μL) | DMF/H₂O | 28% yield (substantial decrease) |
| MeCN/H₂O | Trace product | ||
| Light Source | 456 nm Kessil lamp | White light irradiation | No reaction |
The substrate compatibility of this boron-catalyzed system encompasses electronically diversified triphenylsilanes bearing electron-donating (methyl, methoxy) and electron-withdrawing (trifluoromethyl, cyano, ester) substituents, delivering yields of 75-94%. The methodology successfully transforms sterically encumbered precursors such as diphenyl(o-tolyl)silane (82%) and handles heterocyclic systems including dibenzothiophene derivatives (90%). Significantly, this approach demonstrates scalability, with gram-scale synthesis of triphenylsilanol achieving 82% isolated yield, highlighting its potential for industrial application. While direct reports on F₃SiH oxidation remain limited, the mechanistic understanding suggests promising applicability to fluorinated silanes given the demonstrated tolerance for electron-deficient aromatic systems [9].
Traditional hydrolytic methods remain indispensable for synthesizing fluorinated silanols, particularly given the exceptional reactivity of Si-F bonds toward nucleophilic substitution. Chlorotrifluorosilane (SiClF₃) serves as a principal precursor due to the lability of its Si-Cl bond, which undergoes rapid hydrolysis even under mild aqueous conditions. The synthesis of SiClF₃ historically involved high-temperature reactions (500-600°C) between silicon tetrachloride and silicon tetrafluoride, producing a mixture of fluorochlorosilanes that require complex fractional distillation for isolation. Alternative routes employ antimony trifluoride (SbF₃) with antimony pentachloride (SbCl₅) catalysis or the reaction of silicon tetrachloride with trifluoro(trichloromethyl)silane [8].
The subsequent hydrolysis of SiClF₃ proceeds via a concertive nucleophilic displacement mechanism:
SiClF₃ + 2H₂O → F₃Si-OH + H₃O⁺ + Cl⁻The reaction exhibits extreme sensitivity to water stoichiometry and pH conditions. Controlled hydrolysis demands strictly anhydrous conditions initially, followed by carefully regulated water addition to prevent over-hydrolysis and subsequent condensation to siloxanes (F₃Si-O-SiF₃). The strong electronegativity of fluorine atoms significantly enhances the electrophilicity of the silicon center in fluorinated silanes, rendering them orders of magnitude more reactive toward hydrolysis than their alkyl- or aryl-substituted counterparts. This heightened reactivity necessitates specialized handling techniques, often employing Schlenk-line methodologies under inert atmospheres to prevent premature hydrolysis during storage and transfer [6] [8].
Table 3: Comparative Hydrolysis Approaches for Fluorosilanes
| Precursor | Hydrolysis Conditions | Primary Product | Critical Control Parameters |
|---|---|---|---|
| Chlorotrifluorosilane (SiClF₃) | Controlled H₂O addition at -78°C | Trifluorosilanol | Water stoichiometry; temperature |
| Alkoxytrifluorosilanes (ROSiF₃) | Acidic/basic catalysis | Trifluorosilanol | pH control; extended reaction times |
| Fluorosilanes (R₃SiF) | Forcing conditions (concentrated alkali) | Silanols | High temperature; strong base required |
| Silyl acetates (R₃SiOC(O)CH₃) | Mild aqueous hydrolysis | Silanols | Acetic acid byproduct formation |
The hydrolysis of fluorosilane precursors contrasts significantly with chlorosilane hydrolysis. While chlorosilanes readily hydrolyze at room temperature, fluorosilanes exhibit greater stability toward water due to the strength of the Si-F bond (bond energy ~565 kJ/mol). This stability necessitates forcing conditions including concentrated alkali or extended reaction times when using fluorosilanes directly. Alkoxytrifluorosilanes (ROSiF₃) present alternative precursors with modulated reactivity, though their hydrolysis requires acidic or basic catalysis and proceeds more slowly than chlorosilane hydrolysis. The development of continuous-flow microreactor technologies has recently enabled improved control over the highly exothermic hydrolysis of fluorinated silanes, enhancing selectivity for trifluorosilanol while minimizing disiloxane formation [6] [8].
The implementation of photochemical methodologies for trifluorosilanol synthesis necessitates careful consideration of reactor configuration, significantly impacting reaction efficiency, scalability, and selectivity. Batch photoreactors traditionally employ immersion well designs with internal light sources, providing straightforward implementation for reaction screening and optimization. However, these systems suffer from significant photon gradient limitations according to the Beer-Lambert law, resulting in non-uniform irradiation across the reaction mixture. This limitation becomes particularly problematic for chlorine radical-mediated oxidations requiring precise light penetration to maintain consistent radical flux throughout the reaction volume [1] [6].
Continuous-flow photoreactors address these limitations through sophisticated engineering designs. Microfluidic or tubular reactors with narrow internal diameters (< 1 mm to 2 mm) ensure exceptionally uniform photon distribution across the entire reaction stream. This configuration enables precise control over irradiation exposure times (typically 5-30 minutes) through flow rate adjustment, effectively preventing over-irradiation that promotes undesirable disiloxane formation. The high surface-area-to-volume ratio characteristic of flow reactors significantly enhances mass transfer efficiency for gaseous reactants, particularly crucial for reactions requiring oxygen atmospheres or generating volatile intermediates [1] [6].
The scalability advantages of flow chemistry become particularly evident in photochemical trifluorosilanol synthesis. While batch systems encounter substantial challenges when scaling beyond laboratory dimensions due to exponential decreases in photon penetration efficiency, flow reactors maintain consistent performance through parallel numbering-up strategies. This approach preserves the intrinsic reaction kinetics established during optimization while enabling production-scale outputs. Additionally, continuous-flow systems facilitate safer handling of hazardous intermediates like chlorine radicals through minimized reactor volume and immediate quenching capabilities. The integration of in-line analytical technologies such as FTIR or Raman spectroscopy further enables real-time monitoring of unstable intermediates like silyl radicals, permitting immediate parameter adjustment to optimize trifluorosilanol yield and purity [1] [6].
The solvent environment profoundly influences reaction efficiency and selectivity in photochemical silanol synthesis. Dichloromethane (DCM) demonstrates exceptional performance in chlorine radical-mediated oxidations, functioning simultaneously as solvent, chlorine radical source, and polarity modulator. The moderate polarity (ε = 8.93) of DCM effectively solubilizes both hydrophobic hydrosilanes and hydrophilic oxidants/intermediates while stabilizing polar transition states through dielectric effects. This stabilization proves critical during the hydrogen atom transfer (HAT) step between chlorine radicals and hydrosilanes, as evidenced by significantly reduced yields in less polar solvents like hexane (15%) or more polar alternatives like acetonitrile (23%) [1] [7].
The organoboron-catalyzed system exhibits stringent solvent requirements, with dimethyl sulfoxide (DMSO) delivering optimal results (88% yield) due to its exceptional electron-donating capacity and polarity (ε = 47). These properties facilitate catalyst solubilization and enhance photoexcitation efficiency while stabilizing polar intermediates throughout the catalytic cycle. The addition of minimal water (5 vol%) proves essential, serving dual functions as oxygen source and proton donor without quenching the photochemical processes. Solvent screening reveals dramatically diminished performance in alternatives: dimethylacetamide (DMA, 20%), dimethylformamide (DMF, 28%), and acetonitrile (trace) [7] [9].
The oxygen atmosphere constitutes another critical parameter, functioning as the terminal oxidant in both photochemical methodologies. The chlorine radical-mediated approach requires carefully optimized oxygen partial pressures, with 5-10% O₂ in inert gas mixtures frequently maximizing yield while minimizing unwanted radical recombination pathways. The organoboron-catalyzed system demands pure oxygen atmospheres (1 atm), with air-equilibrated conditions reducing yields to 17% due to insufficient superoxide generation. This requirement stems from the dual role of oxygen in these systems: (1) trapping silyl radicals to form peroxysilyl intermediates and (2) regenerating the photocatalyst through single-electron transfer processes. The strict exclusion of oxygen completely inhibits product formation, confirming its indispensable role in the reaction mechanism [1] [7] [9].
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